N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-14-3-1-13(2-4-14)16-10-20(26)24(12-22-16)11-19(25)23-15-5-6-17-18(9-15)28-8-7-27-17/h1-6,9-10,12H,7-8,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXCNQWPQYKNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈F₁N₄O₂
- Molecular Weight : Approximately 338.36 g/mol
- CAS Number : [Not available in the provided sources]
The compound is believed to exhibit its biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as a potent inhibitor of DprE1, an essential enzyme for mycobacterial cell wall synthesis. This action is crucial for developing new treatments against tuberculosis and other mycobacterial infections .
Antimycobacterial Activity
Research indicates that derivatives of the dihydrobenzo[b][1,4]dioxin scaffold show promising antimycobacterial activity. The compound's structural similarity to known inhibitors allows it to effectively disrupt the growth of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds have been reported in various studies, indicating their effectiveness against resistant strains of mycobacteria .
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity have shown that while the compound exhibits activity against pathogenic bacteria, it maintains a favorable selectivity index when tested against mammalian cell lines. This suggests a potential therapeutic window that could be exploited in clinical settings .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- DprE1 Inhibition : A study identified a series of N-phenylpropanamides based on the dihydrobenzo[b][1,4]dioxin scaffold as potent DprE1 inhibitors. The structure-activity relationship (SAR) analysis revealed critical modifications that enhanced potency and selectivity .
- Antimycobacterial Activity : Another research effort focused on synthesizing novel derivatives from the dihydrobenzo[b][1,4]dioxin framework. These compounds were evaluated for their antimycobacterial properties, with some showing significant activity against both drug-sensitive and drug-resistant strains .
- Toxicological Profiles : Investigations into the toxicological profiles of similar compounds have indicated that high doses may lead to adverse effects; however, therapeutic doses remain effective without significant toxicity in animal models .
Data Tables
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | N/A | 338.36 g/mol | DprE1 Inhibitor; Antimycobacterial |
| 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide | 32312582 | Varies | Potent DprE1 Inhibitor |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, as detailed below:
Structural Analogues with 1,3,4-Oxadiazole Moieties
Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21) () feature a 1,3,4-oxadiazole ring instead of the pyrimidinone-acetamide system. Key differences include:
- Substituent Effects: The oxadiazole derivatives bear electron-withdrawing (e.g., trifluoromethyl) or bulky groups (e.g., bromo), which may reduce solubility compared to the fluorophenyl-pyrimidinone group in the target compound.
- Synthesis : These analogs were synthesized via coupling reactions using catalysts like 4B molecular sieves and pyridine, yielding high-purity (95–100%) white solids .
- Physicochemical Properties : HPLC retention times for oxadiazole derivatives range from 7.2–9.8 minutes, suggesting moderate polarity .
Thiazoline and Thiazole Derivatives
Compounds like (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a) () incorporate a thiazole ring with hydrazone linkages. Key distinctions:
- Melting Points : These derivatives exhibit high melting points (272–286°C), indicative of strong intermolecular forces, whereas the target compound’s melting point is unreported .
- Biological Relevance: Thiazoline derivatives in were designed as aldose reductase inhibitors, highlighting divergent therapeutic applications compared to kinase-targeting pyrimidinones .
Pyrimidine and Pyrimidinone-Based Analogues
- Compound 21 (): Features a pyrimidine ring linked to a 2,3-dihydrobenzo[b][1,4]dioxin via an amino group. Unlike the target compound’s acetamide bridge, this structure employs a direct amino linkage, which may alter hydrogen-bonding capacity and target selectivity (e.g., ALK inhibition) .
- CDK9 Inhibitors (): Derivatives like 17a replace the fluorophenyl group with cyclopentylamine, demonstrating how substituent variation modulates kinase selectivity .
Benzodiazepine and Indole Derivatives
Compounds such as 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-5-fluoro-1H-indole (20) () incorporate indole or benzodiazepine cores. These structures exhibit:
- Synthetic Routes : Prepared via reductive amination or alkylation, contrasting with the target compound’s likely acetamide coupling .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically involves coupling the dihydrobenzodioxin moiety with the fluorophenyl-pyrimidinone core via acetamide linkage. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of mild bases (e.g., K₂CO₃) or coupling agents (e.g., EDCI/HOBt) for amide bond formation .
- Temperature control : Reactions often proceed at 60–80°C under inert atmosphere to prevent oxidation .
- Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .
- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .
Q. How should researchers characterize this compound to ensure structural fidelity and purity?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrimidinone carbonyl at δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ matching theoretical mass (±2 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What strategies are recommended for improving solubility and stability in aqueous buffers for biological assays?
- Approach :
- Co-solvents : Use DMSO (≤10% v/v) for initial solubilization, followed by dilution in PBS .
- pH adjustment : Stabilize the pyrimidinone core by maintaining pH 7.4–8.0 to prevent keto-enol tautomerization .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?
- Methodology :
- Core modifications : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or heteroaromatic groups) to probe electronic effects .
- Functional group swaps : Replace the acetamide linker with sulfonamide or urea groups to assess hydrogen-bonding interactions .
- Biological screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays and compare IC₅₀ values .
- Example SAR Table :
| Analog Substituent | Target IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl | 12 ± 2 | 8.5 |
| 4-Chlorophenyl | 18 ± 3 | 6.2 |
| Pyridin-3-yl | 45 ± 5 | 15.1 |
| Data adapted from structural analogs in . |
Q. How can discrepancies between in vitro and in vivo efficacy data be systematically investigated?
- Root-cause analysis :
- Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of dihydrobenzodioxin) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; >95% binding may reduce bioavailability .
- Formulation optimization : Test lipid nanoparticles (LNPs) or PEGylation to enhance plasma half-life .
Q. What computational methods are suitable for predicting target binding modes and off-target risks?
- In silico workflow :
- Docking studies : Use AutoDock Vina with crystal structures of related targets (e.g., EGFR kinase) to map key interactions (e.g., acetamide hydrogen bonds with Asp831) .
- MD simulations : Run 100-ns trajectories to assess binding pocket flexibility and ligand stability .
- Off-target profiling : Screen against PubChem BioAssay datasets to flag potential interactions with hERG or PPARγ .
Q. How can researchers resolve contradictions in reported biological activity across different experimental models?
- Validation framework :
- Model standardization : Compare activity in isogenic cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
- Dose-response alignment : Normalize data using Hill slopes and maximal efficacy (Emax) to account for assay sensitivity differences .
- Orthogonal assays : Confirm apoptosis induction via both Annexin V flow cytometry and caspase-3/7 luminescence assays .
Q. What crystallographic techniques are applicable for elucidating the compound’s solid-state conformation?
- Crystallization protocols :
- Solvent diffusion : Grow single crystals in ethyl acetate/hexane (1:3) at 4°C .
- X-ray diffraction : Resolve dihedral angles between the benzodioxin and pyrimidinone planes (expected θ = 55–65°) .
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) driving crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
